molecular formula C11H16N2 B7900421 2-Benzylpyrrolidin-1-amine

2-Benzylpyrrolidin-1-amine

Cat. No.: B7900421
M. Wt: 176.26 g/mol
InChI Key: NDOUOHKIRARCFP-UHFFFAOYSA-N
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Description

2-Benzylpyrrolidin-1-amine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their biological activity and ability to act as scaffolds for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpyrrolidin-1-amine typically involves the reaction of pyrrolidine with benzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine attacks the benzyl chloride, resulting in the formation of this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylpyrrolidin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

2-Benzylpyrrolidin-1-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Benzylpyrrolidin-1-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target proteins .

Properties

IUPAC Name

2-benzylpyrrolidin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-13-8-4-7-11(13)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOUOHKIRARCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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